[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea
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Overview
Description
[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea is an organic compound that features a bromophenyl group, a methoxyphenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea typically involves the reaction of 3-bromophenylmethanol with 2-aminophenol to form an intermediate, which is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromophenyl ketones, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxyphenyl groups can facilitate binding to these targets, while the urea moiety can form hydrogen bonds, stabilizing the interaction. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(E)-2-(3-Bromophenyl)ethenyl]boronic acid
- 3-Bromophenylboronic acid
- 3-Bromo-2-(3’-bromobenzyloxy)phenylboronic acid
Uniqueness
[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-6-3-4-11(8-13)10-21-14-7-2-1-5-12(14)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHBVIOJHSUHBE-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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